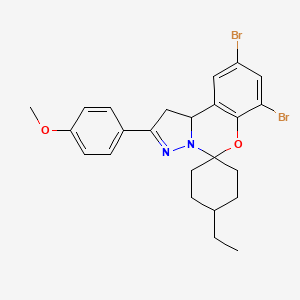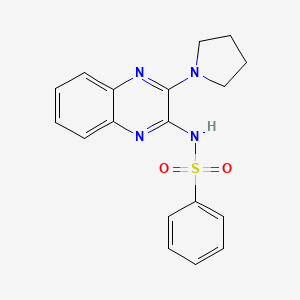![molecular formula C22H15BrFN3O5S B12131483 2-bromo-4-{(Z)-[6-(4-fluorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}-6-methoxyphenyl acetate](/img/structure/B12131483.png)
2-bromo-4-{(Z)-[6-(4-fluorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}-6-methoxyphenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ブロモ-4-{(Z)-[6-(4-フルオロベンジル)-3,7-ジオキソ-7H-[1,3]チアゾロ[3,2-b][1,2,4]トリアジン-2(3H)-イリデン]メチル}-6-メトキシフェニルアセテートは、チアゾロ[3,2-b][1,2,4]トリアジンコアを含むユニークな構造を持つ複雑な有機化合物です。
準備方法
2-ブロモ-4-{(Z)-[6-(4-フルオロベンジル)-3,7-ジオキソ-7H-[1,3]チアゾロ[3,2-b][1,2,4]トリアジン-2(3H)-イリデン]メチル}-6-メトキシフェニルアセテートの合成には、複数のステップが含まれます。一般的な合成経路には、以下のステップが含まれます。
チアゾロ[3,2-b][1,2,4]トリアジンコアの形成: このステップでは、適切な前駆体を特定の条件下で環化させます。
4-フルオロベンジル基の導入: これは、通常、求核置換反応によって達成されます。
臭素化とメトキシ化:
アセチル化: 最後のステップでは、フェニル環をアセチル化してアセテートエステルを形成します。
工業生産方法では、収率と純度を向上させるために、これらのステップの最適化、およびスケーラブルな反応条件の使用が含まれる場合があります。
化学反応の分析
2-ブロモ-4-{(Z)-[6-(4-フルオロベンジル)-3,7-ジオキソ-7H-[1,3]チアゾロ[3,2-b][1,2,4]トリアジン-2(3H)-イリデン]メチル}-6-メトキシフェニルアセテートは、以下のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて対応する酸化物を形成することができます。
還元: 還元反応は、ブロモ基を水素原子に還元するなど、官能基を修飾するために実行できます。
置換: 求核置換反応は、ブロモ基を他の求核剤で置換するために使用できます。
カップリング反応: 鈴木・宮浦カップリング反応は、ホウ素試薬を使用して、炭素-炭素結合を形成するために用いることができます.
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化アルミニウムリチウムなどの還元剤、カップリング反応用のパラジウム触媒などがあります。生成される主な生成物は、使用する特定の反応条件と試薬によって異なります。
科学研究への応用
2-ブロモ-4-{(Z)-[6-(4-フルオロベンジル)-3,7-ジオキソ-7H-[1,3]チアゾロ[3,2-b][1,2,4]トリアジン-2(3H)-イリデン]メチル}-6-メトキシフェニルアセテートは、いくつかの科学研究への応用があります。
医薬品化学: この化合物は、特に生物学的標的との相互作用について、創薬におけるファーマコフォアとしての可能性について研究されています。
材料科学: そのユニークな構造は、特定の電気的または光学的特性を持つ新しい材料の開発のための候補となっています。
生物学的研究: これは、さまざまな生物学的経路に対する影響と治療薬としての可能性を理解するための研究に使用されています。
工業的用途: この化合物の反応性と官能基は、他の複雑な分子の合成に役立ちます.
科学的研究の応用
2-bromo-4-{(Z)-[6-(4-fluorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}-6-methoxyphenyl acetate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound’s reactivity and functional groups make it useful in the synthesis of other complex molecules.
作用機序
2-ブロモ-4-{(Z)-[6-(4-フルオロベンジル)-3,7-ジオキソ-7H-[1,3]チアゾロ[3,2-b][1,2,4]トリアジン-2(3H)-イリデン]メチル}-6-メトキシフェニルアセテートの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素または受容体に結合して、その活性を調節することができます。関連する経路には、酵素活性の阻害や受容体シグナル伝達の変化などがあり、さまざまな生物学的効果をもたらします。
類似化合物との比較
類似の化合物には、異なる置換基を持つ他のチアゾロ[3,2-b][1,2,4]トリアジン誘導体などがあります。例えば:
- 2-ブロモ-4-{(Z)-[6-(4-メチルベンジル)-3,7-ジオキソ-7H-[1,3]チアゾロ[3,2-b][1,2,4]トリアジン-2(3H)-イリデン]メチル}-6-メトキシフェニルアセテート
- 2-ブロモ-4-{(Z)-[6-(4-クロロベンジル)-3,7-ジオキソ-7H-[1,3]チアゾロ[3,2-b][1,2,4]トリアジン-2(3H)-イリデン]メチル}-6-メトキシフェニルアセテート
2-ブロモ-4-{(Z)-[6-(4-フルオロベンジル)-3,7-ジオキソ-7H-[1,3]チアゾロ[3,2-b][1,2,4]トリアジン-2(3H)-イリデン]メチル}-6-メトキシフェニルアセテートの独自性は、その特定の置換基にあり、その類似体と比較して、明確な化学的および生物学的特性を付与します。
特性
分子式 |
C22H15BrFN3O5S |
|---|---|
分子量 |
532.3 g/mol |
IUPAC名 |
[2-bromo-4-[(Z)-[6-[(4-fluorophenyl)methyl]-3,7-dioxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl]-6-methoxyphenyl] acetate |
InChI |
InChI=1S/C22H15BrFN3O5S/c1-11(28)32-19-15(23)7-13(9-17(19)31-2)10-18-21(30)27-22(33-18)25-20(29)16(26-27)8-12-3-5-14(24)6-4-12/h3-7,9-10H,8H2,1-2H3/b18-10- |
InChIキー |
SFMBEAXHIWEEGG-ZDLGFXPLSA-N |
異性体SMILES |
CC(=O)OC1=C(C=C(C=C1Br)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2)OC |
正規SMILES |
CC(=O)OC1=C(C=C(C=C1Br)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(1,3-benzothiazol-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12131411.png)
![(5Z)-5-(2-chlorobenzylidene)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B12131414.png)

![2-amino-1-(4-methoxyphenyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12131420.png)
![N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]cyclohexanecarboxamide](/img/structure/B12131423.png)
![1-[3-(dimethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12131446.png)


![Propanamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]-](/img/structure/B12131477.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12131478.png)
![ethyl N-{[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}glycinate](/img/structure/B12131488.png)
![6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12131491.png)

![[4-(3-{4-[(2,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-hydroxypropoxy)phenyl](phenyl)methanone](/img/structure/B12131506.png)
